Cas no 119-64-2 (1,2,3,4-Tetrahydronaphthalene)

1,2,3,4-Tetrahydronaphthalene (Tetralin) is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₂. It is a colorless liquid with a mild aromatic odor, commonly used as an intermediate in organic synthesis and as a solvent for resins, oils, and waxes. Its partially hydrogenated naphthalene structure provides a balance of reactivity and stability, making it suitable for applications in dyes, pharmaceuticals, and agrochemicals. Tetralin exhibits good solvency power and moderate volatility, facilitating its use in industrial processes. It is also employed as a calibration standard in chromatography due to its well-defined properties. Proper handling is required due to its flammability and potential health effects upon prolonged exposure.
1,2,3,4-Tetrahydronaphthalene structure
1,2,3,4-Tetrahydronaphthalene structure
Product Name:1,2,3,4-Tetrahydronaphthalene
CAS No:119-64-2
MF:C10H12
MW:132.202282905579
MDL:MFCD00001733
CID:35920
PubChem ID:8404
Update Time:2026-04-23

1,2,3,4-Tetrahydronaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-Tetrahydronaphthalene
    • 1,2,3,4-tetrahydro-naphthalen
    • 1,2,3,4-tetrahydronaphthalin
    • 1,2,3,4-Tetrahydronaphythalene
    • Benzocyclohexane
    • delta(sup5,7,9)-naphthantriene
    • delta5,7,9-naphthantriene
    • Naphthalene, 1,2,3,4-tetrahydro-
    • 1,2,3,4-Tetrahydronaphthalene [for Spectrophotometry]
    • 1,2,3,4-Tetrahydronaphthalene Solution
    • Tetraline
    • (1S)-Tetralin-1-ol
    • (R)-Tetralin-1-ol
    • (S)-Tetralin-1-ol
    • 1,2,3,4-tetraHN
    • 1,2,3,4-tetrahydro-1-naphthol
    • 1,2,3,4-tetrahydro-naphthalen-1-ol
    • 1,2,3,4-tetrahydro-naphthalene
    • 1,2,3,4-tetrahydronaphthol
    • 1-hydroxy-1,2,3,4-tetrahydronaphthalene
    • 1-Tetralinol
    • 1-TETRALOL
    • 5,6,7,8-Tetrahydronaphthalin
    • A-TETRALOL
    • tetrahydronaphthalen-1-ol
    • Tetralin
    • Tetralin-1-ol
    • Tetranap
    • Tetralin in dimethyl sulfoxide
    • NSC 77451
    • Tetrahydronaphthalene
    • THN
    • tetralene
    • Tetralina
    • TETRALIN(R)
    • TETRALIN pure
    • 1.2.3.4-Tetrah
    • 四氢萘
    • THN)Tetral
    • Bacticin
    • Naphthalene 1,2,3,4-tetrahydride
    • Naphthalene, tetrahydro-
    • Tetralina [Polish]
    • Caswell No. 842A
    • delta(sup 5,7,9)-naphthantriene
    • (C4-C5) Alkyltetrahydronaphthalenes
    • FT6XMI58YQ
    • EPA Pesticide Chemical Code 055901
    • Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl der
    • 1,2,3,4-Tetrahydronaphthalene 97%, SuperDry, Water≤50 ppm (by K.F.)
    • MDL: MFCD00001733
    • Inchi: 1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2
    • InChI Key: CXWXQJXEFPUFDZ-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=CC=C2)CCC1

Computed Properties

  • Exact Mass: 132.09400
  • Monoisotopic Mass: 132.0939
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 92.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless or light yellow transparent liquid with menthol like odor.
  • Density: 0.973 g/mL at 25 °C(lit.)
  • Melting Point: −35 °C (lit.)
  • Boiling Point: 207 °C(lit.)
  • Flash Point: Fahrenheit: 159.8 ° f < br / > Celsius: 71 ° C < br / >
  • Refractive Index: n20/D 1.541(lit.)
  • Solubility: 0.045g/l
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 2.56540
  • Merck: 9221
  • Vapor Pressure: 0.18 mmHg ( 20 °C)
  • Sensitiveness: Air Sensitive
  • FEMA: 2134
  • Solubility: Insoluble in water, it can be miscible with most organic solvents such as ethanol, butanol, acetone, benzene, ether, chloroform, petroleum ether, decalin, etc.

1,2,3,4-Tetrahydronaphthalene Security Information

  • Symbol: GHS07 GHS09
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H411
  • Warning Statement: P273,P305+P351+P338
  • Hazardous Material transportation number:UN 3082 9/PG 3
  • WGK Germany:2
  • Hazard Category Code: 19-36/38-40-51/53-65
  • Safety Instruction: S26-S28-S61-S28A
  • RTECS:QK3850000
  • Hazardous Material Identification: Xi N
  • Safety Term:S26;S28A;S61
  • Risk Phrases:R19; R36/38; R51/53
  • HazardClass:9
  • PackingGroup:III
  • TSCA:Yes
  • Toxicity:LD50 orally in rats: 2.86 g/kg (Smyth)
  • Explosive Limit:0.8%, 100°F
  • Storage Condition:The warehouse is ventilated and dried at low temperature, and antioxidants such as hydroquinone are added

1,2,3,4-Tetrahydronaphthalene Customs Data

  • HS CODE:2902901000
  • Customs Data:

    China Customs Code:

    2902901000

    Overview:

    HS:2902901000 Tetralin VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing Minimum tariff:2.0% general tariff:11.0%

    Declaration elements:

    Product Name, component content

    Summary:

    HS:2902901000 1,2,3,4-tetrahydronaphthalene VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:2.0% General tariff:11.0%

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1,2,3,4-Tetrahydronaphthalene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Dodecane ,  Decane ,  Tridecane ,  Pentadecane ,  Hydrogen Catalysts: Ruthenium ;  134.1 bar; 3.25 h, 157.6 bar, rt → 305 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Methanol ;  rt → 170 °C; 60 min, 14 MPa, 170 °C
Reference
Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols
Paterova, Iva; et al, Reaction Kinetics, 2019, 126(2), 829-839

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
Reference
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

Production Method 4

Reaction Conditions
Reference
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (suppoted with N-doped carbon material) Solvents: Hexane ;  20 bar, rt; rt → 200 °C; 5 h, 200 °C
Reference
Selective hydrogenolysis of lignin-derived aryl ethers over Co/C@N catalysts
Song, Qing-Lu; et al, Renewable Energy, 2020, 148, 729-738

1,2,3,4-Tetrahydronaphthalene Raw materials

1,2,3,4-Tetrahydronaphthalene Preparation Products

1,2,3,4-Tetrahydronaphthalene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:119-64-2)1,2,3,4-Tetrahydronaphthalene
Order Number:sfd13452
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:119-64-2)1,2,3,4-四氢萘
Order Number:LE1770288;LE19149;LE3625
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:36
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Email:18501500038@163.com

1,2,3,4-Tetrahydronaphthalene Spectrogram

13C NMR Varian CDCl3
13C NMR
1H NMR JEOL CDCl3
1H NMR
GC-MS EI-B
GC-MS

Additional information on 1,2,3,4-Tetrahydronaphthalene

Introduction to 1,2,3,4-Tetrahydronaphthalene (CAS No. 119-64-2)

1,2,3,4-Tetrahydronaphthalene (CAS No. 119-64-2), also known as tetralin, is a saturated hydrocarbon belonging to the naphthalene derivative family. This compound features a bicyclic structure composed of four carbon rings, with all hydrogen atoms fully substituted. Its chemical formula is C10H12, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The unique stability and reactivity of tetralin have positioned it as a key component in various industrial and research settings.

The production of 1,2,3,4-Tetrahydronaphthalene (CAS No. 119-64-2) typically involves the hydrogenation of naphthalene using catalysts such as palladium on carbon or platinum oxide. This process ensures high yield and purity, making it a preferred choice for laboratories and manufacturers alike. The compound's low polarity and high solubility in organic solvents further enhance its utility in chemical reactions and formulations.

In recent years, tetralin has garnered significant attention in the field of medicinal chemistry due to its potential applications as a solvent and intermediate in drug synthesis. Its structural similarity to naphthalene allows for easy functionalization, enabling the development of novel pharmacophores. For instance, researchers have explored its use in synthesizing derivatives with anti-inflammatory and analgesic properties.

One of the most compelling aspects of 1,2,3,4-Tetrahydronaphthalene (CAS No. 119-64-2) is its role in material science. The compound's ability to dissolve certain polymers and resins makes it an excellent candidate for formulating coatings and adhesives. Additionally, its thermal stability has been leveraged in the development of high-performance lubricants used in automotive and aerospace industries.

Recent studies have also highlighted the environmental implications of tetralin usage. While it is not classified as a hazardous substance, its persistence in water systems raises concerns about long-term ecological impact. Researchers are actively investigating biodegradation pathways and sustainable alternatives to minimize environmental footprint.

The pharmaceutical industry has seen innovative applications of 1,2,3,4-Tetrahydronaphthalene (CAS No. 119-64-2) in drug development. Its scaffold can be modified to create molecules with enhanced bioavailability and reduced toxicity. For example, derivatives of tetralin have been tested as prodrugs for antibiotics and antiviral agents, showing promising results in preclinical trials.

Industrial applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals. The compound's versatility allows it to serve as a precursor for dyes, fragrances, and plasticizers. Its role in synthesizing complex molecules has made it indispensable in fine chemical manufacturing.

The future of tetralin lies in its adaptability to emerging technologies. As green chemistry gains traction, efforts are underway to develop eco-friendly production methods for 1,2,3,4-Tetrahydronaphthalene (CAS No. 119-64-2). Innovations such as catalytic hydrogenation using renewable energy sources could revolutionize its synthesis while reducing carbon emissions.

In conclusion,1,2,3,4-Tetrahydronaphthalene (CAS No. 119-64-2) remains a cornerstone in chemical research and industrial applications due to its unique properties and broad utility. Its role in drug development,material science,and environmental sustainability underscores its importance as a compound worthy of continued study and innovation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:119-64-2)1,2,3,4-Tetrahydronaphthalene
sfd13452
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:119-64-2)1,2,3,4-四氢萘
LE1770288;LE19149;LE3625
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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